(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is an organic compound that features a phenyl ring substituted with an aminosulfonyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and acrylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-aminobenzenesulfonamide is first dissolved in a suitable solvent, such as ethanol or water. Acrylic acid is then added to the solution, and the mixture is heated to promote the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A precursor in the synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.
Acrylic acid: Another precursor that contributes to the acrylic acid moiety in the compound.
Sulfanilic acid: Similar in structure but lacks the acrylic acid moiety.
Uniqueness
This compound is unique due to the presence of both the aminosulfonyl group and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-sulfamoylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUHTUYJZYWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588632 |
Source
|
Record name | 3-(4-Sulfamoylphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147723-92-0 |
Source
|
Record name | 3-(4-Sulfamoylphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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